DNA31

Beschreibung

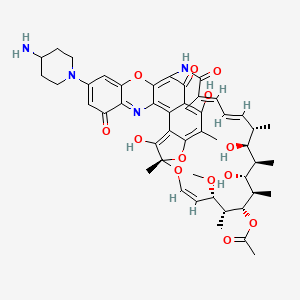

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C48H58N4O13 |

|---|---|

Molekulargewicht |

899.0 g/mol |

IUPAC-Name |

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |

InChI |

InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)/b11-10+,18-15-,22-12+/t21-,23+,24+,25+,31-,39-,40+,43+,48-/m0/s1 |

InChI-Schlüssel |

CSVODQIZSSFFGA-HXHYCRMMSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)\C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N)O3)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Algorithm: A Technical Guide to the Principles of DNA Computing

For Researchers, Scientists, and Drug Development Professionals

The field of DNA computing, born from the intersection of molecular biology and computer science, offers a paradigm shift in computation. Harnessing the inherent information storage capacity and parallel processing capabilities of DNA, this technology holds the potential to solve complex problems intractable for conventional silicon-based computers. This guide provides an in-depth exploration of the core principles of DNA computing, detailing its fundamental mechanisms, experimental underpinnings, and burgeoning applications in drug development and beyond.

Fundamental Principles of DNA Computing

At its core, DNA computing utilizes the biochemical properties of deoxyribonucleic acid (DNA) to perform computations.[1] Information is not encoded in binary digits (bits) of 0s and 1s, but in the sequence of the four nucleotide bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T).[2][3] The immense storage density of DNA, theoretically reaching up to 215 petabytes per gram, and the massive parallelism of molecular reactions form the foundational advantages of this computational approach.[4][5][6]

The primary operations in DNA computing are driven by fundamental molecular biology processes:

-

Hybridization: The process by which two complementary single-stranded DNA molecules bind to form a double helix. This is the cornerstone of molecular recognition in DNA computing.[1]

-

Ligation: The enzymatic process of joining two DNA fragments.[7]

-

Polymerase Chain Reaction (PCR): A technique to amplify specific DNA sequences, allowing for the selective copying of desired computational results.[1]

-

Gel Electrophoresis: A method to separate DNA fragments based on their size, enabling the isolation of solutions.[8]

-

Enzymatic Cleavage: The use of restriction enzymes or DNAzymes to cut DNA at specific sequences, a key component in many logic gate implementations.[1][9]

-

Strand Displacement: A mechanism where a single DNA strand displaces another from a duplex, forming the basis for dynamic DNA circuits and logic gates.[9][10][11]

Quantitative Performance of DNA Computing Systems

The performance of DNA computing systems can be evaluated across several key metrics. While direct comparisons to silicon computers can be complex due to the fundamentally different architectures, the following table summarizes key quantitative data gathered from various experimental and theoretical studies.

| Metric | DNA Computing | Conventional Computing (for comparison) | Notes |

| Data Storage Density | ~10^19 bits/cm³[12] | Hard Disk Drive: ~10^12 bits/cm³ | DNA offers a storage density that is orders of magnitude higher than current technologies.[7][12] |

| 215 Petabytes/gram (theoretical)[4][5] | |||

| Parallelism | Massive (e.g., 10^14 to 10^20 operations simultaneously)[6][13] | Sequential or limited parallel processing | The ability to perform vast numbers of operations in parallel is a primary advantage of DNA computing.[6] |

| Computational Speed | Adleman's Experiment: ~100 Teraflops (theoretical)[5][14] | Supercomputers: Petaflops to Exaflops | Individual DNA operations are slow, but massive parallelism can lead to high throughput for specific problems.[5] |

| Energy Efficiency | ~5 x 10^-20 Joules per operation[13] | ~10^-9 Joules per operation[13] | DNA computing is significantly more energy-efficient.[13] |

| Error Rates | DNA Polymerase (in vitro): 10^-5 to 10^-7 errors/base[15][16] | Varies by component, with error correction | Errors in DNA synthesis and biochemical reactions are a significant challenge.[15][16] |

| High-throughput sequencing: ~0.1–1 x 10⁻² errors/base[17] | Error correction mechanisms are crucial for reliable DNA computation. |

Key Experiments in DNA Computing

Adleman's Solution to the Traveling Salesman Problem

The foundational experiment in DNA computing was Leonard Adleman's 1994 demonstration of solving a seven-city instance of the Hamiltonian Path Problem, a variant of the Traveling Salesman Problem.[1][18] This experiment elegantly illustrated how molecular biology techniques could be orchestrated to perform a complex computation.

-

Encoding Cities and Paths:

-

Each of the seven cities was encoded as a unique 20-nucleotide single-stranded DNA sequence.

-

The directed paths (flights) between cities were encoded as single-stranded DNA sequences complementary to the second half of the origin city's sequence and the first half of the destination city's sequence.[7]

-

-

Generating All Possible Routes:

-

Filtering for Valid Paths:

-

Step 1: Amplification of Correct Start and End Points: Polymerase Chain Reaction (PCR) was used to selectively amplify only those DNA strands that started with the designated starting city and ended with the designated final city.[19]

-

Step 2: Selection by Length: Gel electrophoresis was employed to separate the DNA strands by length, isolating those that corresponded to a path visiting exactly seven cities.

-

Step 3: Affinity Purification: To ensure that the path visited all seven cities, a process of affinity purification was performed for each intermediate city. This involved immobilizing the DNA strands that contained the sequence for a specific city and washing away the rest. This was repeated for all seven cities.

-

-

Solution Identification:

-

The remaining DNA strands after all filtering steps represented the valid Hamiltonian paths. The sequence of these strands could then be read to determine the solution to the problem.

-

DNA-Based Logic Gates

The fundamental building blocks of digital computation are logic gates. In DNA computing, these are implemented using molecular interactions. DNA logic gates can be constructed using various mechanisms, with toehold-mediated strand displacement and DNAzymes being two prominent approaches.[9][20] These gates can perform Boolean operations such as AND, OR, and NOT, and can be combined to create more complex circuits.[9][21][22]

This protocol describes a generic AND gate where the presence of two specific input DNA strands (Input A and Input B) leads to the release of an output strand.

-

Design and Synthesis of DNA Strands:

-

Gate Complex: A three-stranded DNA complex is designed. It consists of a substrate strand, an incumbent strand, and a protector strand. The incumbent strand is partially hybridized to the substrate strand, leaving a single-stranded "toehold" domain. The protector strand is hybridized to another part of the substrate strand, sequestering a second toehold. The incumbent strand contains the output sequence.

-

Input Strands: Two input strands, Input A and Input B, are designed. Input A is complementary to the exposed toehold and a portion of the incumbent strand. Input B is complementary to the toehold sequestered by the protector strand.

-

Reporter Complex: A fluorescent reporter complex is used to detect the output. This is typically a double-stranded DNA molecule with a fluorophore on one strand and a quencher on the other. The output strand is designed to displace the quencher-containing strand, leading to a fluorescent signal.

-

-

Reaction Setup:

-

The gate complex and the reporter complex are mixed in a reaction buffer at a specific concentration (e.g., in the nanomolar range).[23]

-

The solution is incubated to allow the complexes to form and stabilize.

-

-

Initiating the Logic Operation:

-

The input strands (Input A and Input B) are added to the solution.

-

The reaction is allowed to proceed at a constant temperature (e.g., 25°C).

-

-

Output Detection:

-

The fluorescence of the solution is monitored over time using a fluorometer. An increase in fluorescence indicates the release of the output strand and a "TRUE" output for the AND gate.

-

Applications in Drug Development

The unique properties of DNA make it a powerful tool in various aspects of drug development, from high-throughput screening to targeted drug delivery.

High-Throughput Screening

Targeted Drug Delivery and Smart Therapeutics

DNA nanotechnology, a field closely related to DNA computing, enables the construction of nanoscale devices that can deliver drugs to specific cells or tissues.[4][26][27][28][29] These "DNA nanobots" can be programmed to recognize specific biomarkers on the surface of cancer cells, for example, and only then release their therapeutic payload.[26] This targeted approach can increase the efficacy of treatments while reducing side effects.[27]

Furthermore, DNA logic gates can be integrated into these nanodevices to create "smart" therapeutics.[29] For instance, a DNA-based device could be designed to release a drug only in the presence of multiple disease markers, creating a highly specific and controlled drug delivery system.

Challenges and Future Outlook

Despite its immense potential, DNA computing faces several challenges that must be addressed for it to become a mainstream technology. These include:

-

Scalability: While massively parallel, scaling up the complexity of DNA computations can be challenging due to the need for a large number of unique DNA sequences.[26]

-

Error Rates: The biochemical processes involved in DNA computing are not error-free, and the accumulation of errors can lead to incorrect results.[15] Developing robust error-correction mechanisms is a key area of research.

-

Speed: While the parallel nature of DNA computing is a major advantage, the individual steps of the biochemical reactions can be slow compared to the clock speeds of electronic computers.[21]

The future of DNA computing lies in leveraging its unique strengths for specific applications where conventional computers fall short. This includes solving complex optimization problems, developing sophisticated diagnostic tools, and creating intelligent drug delivery systems. As our ability to synthesize and manipulate DNA with greater precision and lower cost continues to improve, the practical applications of this revolutionary technology will undoubtedly expand, ushering in a new era of molecular computation.

References

- 1. Molecular computation of solutions to combinatorial problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNAzyme-based ultrasensitive immunoassay: Recent advances and emerging trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation [cs.stanford.edu]

- 6. High-throughput screening - Wikipedia [en.wikipedia.org]

- 7. cs.cmu.edu [cs.cmu.edu]

- 8. csd.uwo.ca [csd.uwo.ca]

- 9. DNA logic gates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Electrochemical DNAzyme-based biosensors for disease diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Programmable Biomolecule-Mediated Processors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Evolving Views of DNA Replication (In)Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 18. History: Page 1 [cs.stanford.edu]

- 19. researchgate.net [researchgate.net]

- 20. Biosensing with DNAzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Logic Gates Based on DNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

- 24. High-Throughput Drug Screening and Multi-Omic Analysis to Guide Individualized Treatment for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. oxfordglobal.com [oxfordglobal.com]

- 26. DNA Nanodevice-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. azolifesciences.com [azolifesciences.com]

- 29. DNA Nanostructures as Smart Drug-Delivery Vehicles and Molecular Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical models of molecular programming

An In-depth Technical Guide to the Core Theoretical Models of Molecular Programming

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular programming is a rapidly advancing field that seeks to engineer molecular systems with programmable behaviors.[1] By harnessing the inherent information-processing capabilities of molecules like DNA and RNA, researchers are creating nanoscale devices and systems capable of computation, sensing, actuation, and self-assembly.[2][3] This guide provides an in-depth technical overview of the core theoretical models that form the foundation of molecular programming: the Abstract Tile Assembly Model (aTAM), DNA Strand Displacement (DSD), and Chemical Reaction Networks (CRNs). For each model, we will discuss the theoretical underpinnings, detail key experimental protocols, present relevant quantitative data, and provide visual representations of their operational principles. The aim is to equip researchers, scientists, and drug development professionals with a robust understanding of these models to facilitate further innovation and application.

The Abstract Tile Assembly Model (aTAM)

The Abstract Tile Assembly Model (aTAM) is a theoretical framework that describes how simple components, or "tiles," can self-assemble into complex, pre-programmed structures.[4] Inspired by Wang tiles, aTAM provides a mathematical model for algorithmic self-assembly, where the final structure is the result of a computational process encoded in the local interactions between tiles.[5] This model has been experimentally realized primarily using DNA nanotechnology, where synthetic DNA "tiles" are designed to bind to each other in a specific, programmable manner.[6]

Theoretical Core

In the aTAM framework, the system consists of a finite set of square tiles. Each edge of a tile is assigned a "glue" with a specific color and strength. The assembly process begins with a "seed" structure. Free tiles from a well-mixed solution can then attach to the growing assembly if one or more of their edges match the glues on the assembly's perimeter. For a bond to form, the glue colors must be identical, and the sum of the strengths of the newly formed bonds must meet or exceed a certain temperature threshold (τ). This simple set of rules allows for the programming of complex patterns and shapes, including computationally universal structures capable of executing algorithms.[4][7]

A key achievement in this area was the demonstration of a reprogrammable set of DNA tiles capable of executing six-bit algorithms.[8] This system used a master set of 355 DNA tiles, from which a subset of about 100 could be selected to implement a specific computation.[8]

Experimental Protocol: DNA Tile Self-Assembly

The experimental realization of aTAM often involves creating DNA tiles, such as Double-Crossover (DX) or Triple-Crossover (TX) tiles, which act as rigid scaffolds. Single-stranded DNA "sticky ends" protrude from the edges of these tiles and serve as the "glues." The sequence of these sticky ends determines the binding rules.

A Generalized Protocol:

-

Design: DNA sequences for the core strands of each tile and the specific sticky-end "glue" sequences are designed computationally. Sequences are chosen to minimize mishybridization and ensure desired binding affinities.[2]

-

Synthesis: The designed DNA oligonucleotides are chemically synthesized and purified.

-

Stoichiometric Mixing: The constituent strands for each tile type are mixed in precise stoichiometric ratios in a buffered solution (e.g., TE buffer with MgCl₂).

-

Annealing (Assembly): The solution containing the seed structure and the free tiles is subjected to a thermal annealing process. It is heated to a high temperature (e.g., 90°C) to denature all DNA into single strands and then cooled very slowly over many hours or days. This slow cooling allows the tiles to form and then bind to the growing assembly at the correct temperature, minimizing kinetic traps and assembly errors.[6]

-

Imaging and Verification: The resulting structures are deposited onto a mica surface and imaged using an Atomic Force Microscope (AFM).[8] This allows for direct visualization of the assembled patterns and verification against the programmed design.

Quantitative Data

The programmability of tile assembly relies on the precise control over the thermodynamics of sticky-end binding. The binding strength (free energy, ΔG°) of a sticky end is primarily determined by its length and nucleotide sequence.

| Parameter | Typical Value/Range | Significance | Reference |

| Sticky End Length | 4 - 8 nucleotides | Determines binding strength and specificity. Longer ends are stronger. | [6] |

| Glue Strength (s) | 1, 2 | Abstract representation of binding energy categories. | [4] |

| Temperature Threshold (τ) | 2 | Defines the minimum cumulative binding strength for stable attachment. | [4] |

| Master Tile Set Size | 355 DNA strands | The number of unique components in a reprogrammable computing system. | [8] |

| Programmed Circuit Size | ~100 strands | The number of strands selected from the master set for a 6-bit algorithm. | [8] |

| Assembly Time | 24 - 72 hours | Typical duration for the slow annealing process to achieve equilibrium. | [8] |

DNA Strand Displacement (DSD)

DNA Strand Displacement (DSD) is a powerful and versatile mechanism for creating dynamic molecular systems.[9] At its core, DSD is an enzyme-free process where an input single-stranded DNA molecule triggers the release of an output strand from a pre-formed DNA duplex.[10] This is achieved through a process called toehold-mediated branch migration. The predictability and modularity of DSD have enabled the construction of a wide range of molecular devices, including logic gates, amplifiers, oscillators, and complex computational circuits.[11][12]

Theoretical Core

The fundamental DSD reaction involves three components: a substrate complex, an invader strand, and an incumbent strand. The substrate is typically a partially double-stranded complex where the incumbent strand is bound to a template strand, leaving a short single-stranded region of the template exposed. This exposed region is called the toehold .

The process unfolds in a series of steps:

-

Toehold Binding: The invader strand, which is complementary to the template, first binds to the single-stranded toehold domain. This is a reversible and relatively fast step.

-

Branch Migration: The invader then displaces the incumbent strand through a random-walk process along the branch migration domain.

-

Dissociation: Once the incumbent strand is fully displaced, it detaches from the complex, completing the reaction. The overall reaction is driven by the net increase in formed base pairs, making it thermodynamically favorable.[10]

References

- 1. principiabiomathematica.com [principiabiomathematica.com]

- 2. researchgate.net [researchgate.net]

- 3. MPP: Home [molecular-programming.org]

- 4. dna.caltech.edu [dna.caltech.edu]

- 5. medium.com [medium.com]

- 6. Physical principles for DNA tile self-assembly - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. medium.com [medium.com]

- 8. physicsworld.com [physicsworld.com]

- 9. Frontiers | DNA strand displacement based computational systems and their applications [frontiersin.org]

- 10. Design and analysis of DNA strand displacement devices using probabilistic model checking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA computing - Wikipedia [en.wikipedia.org]

- 12. The Art of Molecular Programming [molecularprogrammers.org]

The Molecular Architects: A Technical History of DNA-Based Computation and its Application in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of DNA-based computation has evolved from a theoretical curiosity into a powerful engine for innovation at the nanoscale. By harnessing the inherent information storage and molecular recognition capabilities of deoxyribonucleic acid (DNA), researchers have developed novel computational paradigms and sophisticated nanostructures with profound implications for medicine and materials science. This whitepaper provides a comprehensive technical overview of the history of DNA-based computation, from its foundational experiments to its cutting-edge applications in drug delivery and development. We delve into the core experimental protocols, present key quantitative data, and visualize the fundamental processes that underpin this revolutionary technology.

The Dawn of Molecular Computation: Adleman's Pioneering Experiment

The field of DNA computing was born in 1994 when Leonard Adleman of the University of Southern California demonstrated that DNA molecules could be used to solve a complex computational problem.[1][2][3] Adleman tackled a seven-point instance of the Hamiltonian Path Problem, a classic challenge in computer science that seeks a path in a graph that visits each vertex exactly once.[3] His experiment, while modest in scale, laid the conceptual and experimental groundwork for all subsequent research in the field.[2]

Experimental Protocol: Solving the Hamiltonian Path Problem

Adleman's experiment involved a series of now-classic molecular biology techniques to encode the problem, generate potential solutions, and isolate the correct answer.

1. Problem Encoding:

-

Vertices: Each of the seven vertices (cities) in the graph was represented by a unique 20-nucleotide-long single-stranded DNA molecule (an oligonucleotide).

-

Edges: Each directed edge connecting two vertices was represented by an oligonucleotide composed of the last 10 nucleotides of the source vertex's sequence and the first 10 nucleotides of the destination vertex's sequence. This "splint" design allowed for the ligation of vertex oligonucleotides in the correct order.

2. Generation of Candidate Paths:

-

The vertex and edge oligonucleotides were mixed in a test tube.

-

DNA ligase, an enzyme that joins DNA strands, was added to the mixture. This resulted in the self-assembly of all possible paths through the graph, with the edge oligonucleotides acting as connectors for the vertex oligonucleotides. This step leverages the massive parallelism of molecular reactions, generating approximately 10^14 potential paths simultaneously.[4]

3. Selection of the Correct Path:

-

Polymerase Chain Reaction (PCR): The pool of DNA strands was amplified using PCR with primers specific to the start and end vertices. This step selectively enriched for paths that began and ended at the correct points.

-

Gel Electrophoresis: The PCR products were separated by size using agarose (B213101) gel electrophoresis. The band corresponding to the correct length (140 base pairs for a path visiting all seven 20-base-pair vertices) was excised.

-

Affinity Purification: To ensure that the path visited every vertex, a series of affinity purification steps were performed. The DNA was denatured into single strands, and strands containing the sequence for the first intermediate vertex were selected using complementary strands attached to magnetic beads. This process was repeated for each of the remaining intermediate vertices.

-

Detection: The final remaining DNA molecules were amplified by PCR and sequenced to verify that they encoded the correct Hamiltonian path. The entire experiment took approximately seven days to complete.[5]

Quantitative Data from Adleman's Experiment

| Parameter | Value | Reference |

| Problem Size | 7 vertices, 14 edges | [2][6] |

| DNA Concentration | Picomole quantities of each oligonucleotide | [5] |

| Vertex Oligonucleotide Length | 20 bases | [1] |

| Edge Oligonucleotide Design | 10-base overlap with each connected vertex | [3] |

| Total Path Length | 140 base pairs | [3] |

| Number of Operations | ~10^14 operations per second | [4] |

| Experiment Duration | ~7 days | [5][7] |

Experimental Workflow: Adleman's Hamiltonian Path Solution

Caption: Workflow of Adleman's DNA computing experiment.

The Logic of Life: DNA-Based Logic Gates

Building on the foundation of Adleman's work, researchers began to explore the possibility of creating molecular-scale logic gates, the fundamental components of digital computers. In 2002, Milan Stojanovic and his colleagues developed the first deoxyribozyme-based logic gates capable of performing Boolean operations.[8][9] These molecular machines operate in solution, taking DNA or RNA strands as inputs and producing a fluorescent signal as output.

Experimental Protocol: A Deoxyribozyme-Based AND Gate

This protocol outlines the general procedure for constructing a simple AND logic gate using a deoxyribozyme (a DNA enzyme) that cleaves a fluorogenic substrate.

1. Gate Design and Synthesis:

-

Deoxyribozyme: A catalytically active DNA sequence is designed to be allosterically controlled by the presence of two specific input oligonucleotides. The deoxyribozyme is inactive in its default state.

-

Input Oligonucleotides: Two unique single-stranded DNA molecules serve as the inputs to the AND gate.

-

Substrate: A short oligonucleotide substrate is synthesized with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

2. Gate Operation:

-

The deoxyribozyme, input oligonucleotides, and the fluorogenic substrate are mixed in a suitable buffer (e.g., Tris-HCl with MgCl2, as Mg2+ is often a necessary cofactor for deoxyribozyme activity).

-

Input Binding: In the presence of both input oligonucleotides, they bind to specific recognition sites on the deoxyribozyme, inducing a conformational change that activates its catalytic core.

-

Substrate Cleavage: The activated deoxyribozyme binds to and cleaves the fluorogenic substrate.

-

Signal Generation: Cleavage of the substrate separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

3. Data Acquisition:

-

The fluorescence intensity of the solution is monitored over time using a fluorometer.

-

The rate of the reaction and the final fluorescence intensity are proportional to the concentration of the active deoxyribozyme-input complex.

Quantitative Performance of DNA Logic Gates

| Parameter | Typical Value/Range | Reference |

| Input Concentration | Nanomolar to Micromolar | [10] |

| Reaction Time | Minutes to hours | [10][11] |

| Signal Readout | Fluorescence Intensity (RFU) | [8][10][12] |

| Signal-to-Noise Ratio | ~4-fold to >40-fold increase over background | [13][14] |

| Gate Types | AND, OR, NOT, XOR, NAND, NOR, INHIBIT | [8][10][11] |

Signaling Pathway: Deoxyribozyme-Based AND Gate

Caption: Signaling pathway of a deoxyribozyme-based AND logic gate.

The Art of Folding: DNA Origami

In 2006, Paul Rothemund at the California Institute of Technology introduced a revolutionary technique called DNA origami, which allows for the creation of complex two- and three-dimensional nanostructures with unprecedented precision.[15][16] This method utilizes a long, single-stranded "scaffold" DNA, typically from the M13 bacteriophage, which is folded into a desired shape by hundreds of short "staple" oligonucleotides.[17]

Experimental Protocol: Self-Assembly of a 2D DNA Origami Rectangle

1. Design:

-

A target shape is designed using specialized software (e.g., caDNAno).

-

The software routes the long scaffold strand through the desired geometry and generates the sequences for the short staple strands that will hold the scaffold in place.

2. Synthesis and Preparation:

-

The M13mp18 scaffold DNA (7249 nucleotides) is commercially available or can be produced in the lab.

-

The staple oligonucleotides (typically 20-60 nucleotides in length) are chemically synthesized.

3. Self-Assembly (Annealing):

-

The scaffold DNA and a stoichiometric excess of the staple strands are mixed in a buffered solution containing magnesium chloride (e.g., TE buffer with 12.5 mM MgCl2). Magnesium ions are crucial for shielding the negative charges of the DNA backbone, allowing the strands to come into close proximity.

-

The mixture is subjected to a thermal annealing process in a thermocycler:

-

Denaturation: Heated to 90-95°C to melt any secondary structures in the DNA.

-

Annealing: Slowly cooled from a high temperature (e.g., 65°C) to a low temperature (e.g., 20°C) over several hours to days. This slow cooling allows the staple strands to find their complementary binding sites on the scaffold and fold it into the desired shape.

-

4. Purification and Characterization:

-

Excess staple strands are removed by methods such as spin filtration or agarose gel electrophoresis.

-

The correctly folded DNA origami structures are visualized and characterized using atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Quantitative Parameters of DNA Origami

| Parameter | Value/Range | Reference |

| Scaffold Length | ~7,000 - 8,000 bases (e.g., M13mp18) | [17][18] |

| Staple Strand Length | 20 - 60 bases | [18] |

| Structure Diameter | ~100 nm | [15][17] |

| Spatial Resolution | ~6 nm | [15] |

| Annealing Time | 1.5 hours to several days | [18][19] |

| Folding Yield | Can be >90% with optimized designs | [20][21] |

| Error Rates | Can be as low as <0.1% with redundancy | [22] |

Experimental Workflow: DNA Origami Self-Assembly

Caption: Workflow for the self-assembly of DNA origami nanostructures.

DNA Nanotechnology in Drug Development

The precision and programmability of DNA nanostructures have made them highly attractive as platforms for drug delivery. DNA origami and other self-assembled DNA objects can be engineered to carry therapeutic payloads, target specific cells, and release their cargo in response to particular environmental cues.

Experimental Protocol: Doxorubicin (B1662922) Loading and Release from a DNA Nanostructure

This protocol describes a general method for loading the chemotherapeutic drug doxorubicin into a DNA nanostructure and monitoring its release.

1. Doxorubicin Loading:

-

Intercalation: Doxorubicin is a DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix.

-

Purified DNA nanostructures are incubated with a solution of doxorubicin hydrochloride in a low-salt buffer at room temperature. The mixture is typically protected from light.

-

The loading efficiency is concentration-dependent, with higher doxorubicin concentrations leading to greater loading, up to a saturation point.

2. Purification of Drug-Loaded Nanostructures:

-

Unbound doxorubicin is removed from the drug-loaded DNA nanostructures using techniques like spin filtration or size exclusion chromatography.

3. Characterization of Drug Loading:

-

The amount of doxorubicin loaded onto the DNA nanostructures can be quantified using UV-Vis absorbance spectroscopy or fluorescence spectroscopy.

4. In Vitro Drug Release:

-

The drug-loaded nanostructures are placed in a release buffer, which may simulate physiological conditions (e.g., phosphate-buffered saline at 37°C).

-

Release can be triggered by various mechanisms, such as a change in pH, the presence of specific enzymes (e.g., DNases that degrade the DNA carrier), or through competitive binding with other molecules.

-

The concentration of released doxorubicin in the supernatant is measured over time using spectroscopy.

Quantitative Data for DNA-Based Drug Delivery

| Parameter | Value/Range | Reference |

| Drug Loading Capacity (Doxorubicin) | ~0.36 molecules per base pair | [23] |

| Loading Efficiency (Doxorubicin) | >60% for triangular DNA origami | [22] |

| Nanostructure Size for Delivery | ~120 nm (triangular origami) | [24] |

| Drug Release Trigger | pH change, enzymes (DNases), competitive displacement | |

| Release Kinetics Models | Zero-order, First-order, Higuchi, Korsmeyer-Peppas | [25][26] |

Logical Relationship: Stimuli-Responsive Drug Release

Caption: Logical relationship of stimuli-responsive drug release from a DNA nanocarrier.

Conclusion and Future Outlook

The journey of DNA-based computation, from Adleman's proof-of-concept to the sophisticated DNA nanomachines of today, has been one of remarkable progress. The ability to compute at the molecular level and to construct intricate, addressable nanostructures has opened up new frontiers in science and technology. In the realm of drug development, DNA nanotechnology offers the promise of highly targeted therapies with reduced side effects. The biocompatibility and programmability of DNA make it an ideal material for creating "smart" drug delivery vehicles that can sense their environment and respond accordingly.

Challenges remain, including scaling up computations, improving the in vivo stability of DNA nanostructures, and navigating the complexities of biological systems. However, the ongoing research in this interdisciplinary field continues to yield innovative solutions. As our understanding of molecular programming deepens and our ability to manipulate DNA with ever-greater precision grows, the future of DNA-based computation and its applications in medicine appears boundless. The molecular architects are hard at work, building the foundations for the next generation of diagnostics, therapeutics, and intelligent materials.

References

- 1. Computing with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. geocities.ws [geocities.ws]

- 4. web.cecs.pdx.edu [web.cecs.pdx.edu]

- 5. cs.us.es [cs.us.es]

- 6. pure.mpg.de [pure.mpg.de]

- 7. cs.cmu.edu [cs.cmu.edu]

- 8. Deoxyribozyme-based logic gates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dna.caltech.edu [dna.caltech.edu]

- 10. Fluorescence-Based Multimodal DNA Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alphanumerical Visual Display Made of DNA Logic Gates for Drug Susceptibility Testing of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Logic Gates for Small Molecule Activation Circuits in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Folding DNA to create nanoscale shapes and patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nccr-mse.ch [nccr-mse.ch]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. Protocols | I, Nanobot [inanobotdresden.github.io]

- 19. Generating DNA Origami Nanostructures through Shape Annealing [mdpi.com]

- 20. Molecular Processes Studied at a Single-Molecule Level Using DNA Origami Nanostructures and Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DNA Origami Fiducial for Accurate 3D Atomic Force Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oncotarget.com [oncotarget.com]

- 23. biorxiv.org [biorxiv.org]

- 24. Molecular Computation of Solutions to Combinatorial Problems [users.cs.duke.edu]

- 25. mdpi.com [mdpi.com]

- 26. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

fundamental concepts of nucleic acid nanotechnology

An In-depth Technical Guide to the Fundamental Concepts of Nucleic Acid Nanotechnology

Audience: Researchers, scientists, and drug development professionals.

Introduction to Nucleic Acid Nanotechnology

Nucleic acid nanotechnology is a burgeoning field of science that utilizes the unique molecular recognition properties of DNA and other nucleic acids as engineering materials for the bottom-up fabrication of nanoscale structures and devices.[1][2] Unlike their biological role as carriers of genetic information, in this context, nucleic acids are employed as programmable building blocks.[1][3] The field was conceptualized by Nadrian Seeman in the early 1980s and has since evolved from constructing simple static structures to engineering complex, dynamic molecular machines and functional systems with significant potential in medicine, electronics, and materials science.[1][4][5]

The core principle underpinning this technology is the remarkable specificity and predictability of Watson-Crick base pairing: Adenine (A) pairs with Thymine (T), and Guanine (G) pairs with Cytosine (C).[6][7] This programmable interaction allows for the rational design of DNA sequences that self-assemble into precisely defined one-, two-, and three-dimensional structures.[7][8][9] The inherent properties of DNA, such as its nanoscale dimensions (a double helix is about 2 nm in diameter), biocompatibility, and the relative ease of synthesis and modification, make it an ideal material for nanoscale construction.[2][4][6]

This guide provides a comprehensive overview of the fundamental concepts, key experimental protocols, and applications of nucleic acid nanotechnology, with a particular focus on its relevance to drug development and theranostics.

Core Principles and Design Strategies

The construction of nucleic acid nanostructures is broadly categorized into two main approaches: structural DNA nanotechnology, which focuses on creating static, stable architectures, and dynamic DNA nanotechnology, which involves creating structures that can undergo controlled movement or conformational changes.[1][9][10]

Structural DNA Nanotechnology: Building with Nucleic Acids

Structural DNA nanotechnology aims to build fixed shapes and arrangements using branched DNA motifs.[6] These static structures can serve as scaffolds or templates for organizing other molecules, such as proteins or nanoparticles, with nanoscale precision.[4][11][12]

Key Methodologies:

-

Tile-Based Assembly: This approach uses smaller, rigid DNA motifs, often called "tiles," as building blocks that assemble into larger, periodic lattices.[1] A common motif is the double-crossover (DX) tile, which consists of two parallel double helices linked by two crossover points, creating a rigid structural unit.[3] By designing single-stranded overhangs ("sticky ends") on these tiles, researchers can program their assembly into larger 2D arrays and patterns.[6][8]

-

DNA Origami: Revolutionizing the field, the DNA origami technique, developed by Paul Rothemund, involves folding a long, single-stranded "scaffold" DNA (often from a viral genome like M13mp18) into a desired shape using hundreds of short, synthetic "staple" strands.[4][13][14] The staple strands bind to specific regions of the scaffold, forcing it to fold into a predefined 2D or 3D structure.[13] This method allows for the creation of arbitrary shapes with dimensions on the order of 100 nm and provides a high degree of addressability, enabling the precise placement of functional components with approximately 6 nm resolution.[3][14]

-

DNA Bricks and Polyhedra: Beyond 2D structures, researchers have developed methods to create complex 3D objects. DNA bricks are short, synthetic DNA strands that act as modular building blocks, capable of self-assembling into intricate 3D shapes.[3] Another approach involves designing DNA strands that fold into polyhedra, such as cubes or tetrahedra, which can serve as cages for encapsulating molecular cargo.[1][15]

The workflow for creating a DNA origami nanostructure involves several key stages, from computational design to physical assembly and characterization.

Caption: Workflow for DNA Origami design and self-assembly.

Dynamic DNA Nanotechnology: Creating Molecular Machines

Dynamic DNA nanotechnology focuses on creating systems with designed functionalities that involve motion or reconfiguration.[10][16][17] These systems can respond to specific molecular or environmental triggers, making them suitable for applications in sensing, computation, and nanorobotics.[1][17]

The primary mechanism driving these dynamic systems is toehold-mediated strand displacement .[1] In this process, an invading single-stranded DNA binds to a short, single-stranded "toehold" region of a double-stranded DNA complex. From this foothold, it proceeds to displace one of the original strands through a branch migration process, resulting in a reconfigured complex.[1][10] This reaction is highly programmable and kinetically controlled, allowing for the creation of molecular circuits, catalytic amplifiers, and autonomous molecular motors.[10]

Caption: Mechanism of toehold-mediated strand displacement.

Functional Nucleic Acid Components

To move beyond simple structures, nucleic acid nanotechnology incorporates functional moieties. Aptamers and DNAzymes are two key examples of functional nucleic acids that can be integrated into nanostructures for advanced applications.

Aptamers: The Nucleic Acid Antibodies

Aptamers are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific target molecules with high affinity and specificity.[18][19] They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[19] Aptamers offer several advantages over traditional protein antibodies, including lower immunogenicity, higher stability, and ease of chemical synthesis and modification.[20] In nanotechnology, aptamers are widely used as targeting ligands, directing nanostructures to specific cells (e.g., cancer cells) or tissues.[21][]

DNAzymes: The Catalytic DNAs

DNAzymes, or deoxyribozymes, are DNA molecules with catalytic activity.[23][24] Like aptamers, they are typically identified through in vitro selection.[25] RNA-cleaving DNAzymes are the most studied class; they can be designed to cleave specific mRNA sequences, thereby down-regulating gene expression.[23] This capability makes them promising therapeutic agents.[24][26] Their catalytic activity can also be harnessed for signal amplification in diagnostic biosensors.[25][27] The combination of targeting and therapeutic functions has led to the development of "theranostic" DNAzymes.[23]

Applications in Drug Development and Theranostics

The unique properties of nucleic acid nanostructures—programmability, addressability, and biocompatibility—make them highly promising platforms for biomedical applications, particularly in cancer therapy and diagnostics.[4][28][29]

Targeted Drug Delivery

DNA nanostructures can serve as versatile carriers for therapeutic agents.[4][30] Their surfaces can be precisely functionalized with targeting ligands like aptamers to ensure delivery to specific disease sites, minimizing off-target effects.[20][21]

-

Loading Cargo: Small molecule drugs, such as doxorubicin, can be intercalated into the DNA double helices of the nanostructure.[15] Other cargo, like siRNA or proteins, can be covalently attached at specific locations.[30]

-

Controlled Release: The stability of DNA nanostructures can be engineered to control the release of their cargo.[4] Dynamic systems can be designed to release drugs in response to specific stimuli in the tumor microenvironment (e.g., low pH or specific enzymes).[30]

Theranostics: Integrating Diagnosis and Therapy

Theranostics involves the development of platforms that can simultaneously diagnose a disease, monitor treatment response, and deliver therapy.[31] DNA nanostructures are ideal for this purpose.[29] A single DNA origami structure, for example, can be engineered to carry:

-

A targeting moiety (e.g., an aptamer) to bind to a cancer cell.[31]

-

A therapeutic agent (e.g., a chemotherapy drug or DNAzyme) to kill the cell.[15][31]

-

An imaging agent (e.g., a fluorescent dye or quantum dot) for diagnosis and tracking.[15][29]

This all-in-one approach allows for personalized medicine, where treatment can be tailored and monitored in real-time.[29]

Caption: Logical relationship of a theranostic DNA nanoplatform.

Quantitative Data Summary

The design and application of nucleic acid nanotechnology rely on precise physical and chemical parameters.

| Parameter | Value / Range | Significance | Source(s) |

| DNA Double Helix Dimensions | |||

| Diameter | ~2.0 nm | Defines the fundamental building block size. | [6] |

| Helical Pitch (one turn) | ~3.4 - 3.5 nm | Critical for designing crossovers and spacing. | [6] |

| Base Pairs per Turn | 10 - 10.5 | Influences the geometry of designed structures. | [6] |

| DNA Origami | |||

| Scaffold Length | ~7,000 - 8,000 bases (e.g., M13) | Determines the overall size of the final structure. | [13] |

| Typical Structure Size | ~100 x 100 nm | A versatile size for biological applications. | [14] |

| Spatial Resolution | ~6 nm | Allows for precise positioning of functional molecules. | [14] |

| Aptamer Properties | |||

| Length | 25 - 60 nucleotides | Small size facilitates tissue penetration. | [18] |

| Library Complexity (SELEX) | 10¹² - 10¹⁵ sequences | A large pool is required to find high-affinity binders. | [19] |

| Experimental Conditions | |||

| Annealing Temperature Range | 20°C to 80°C | Gradual cooling is essential for proper folding. | [32] |

| MgCl₂ Concentration | 5.5 mM - 12 mM | Mg²⁺ ions are crucial for screening charge repulsion and stabilizing structures. | [33][34] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of DNA nanostructures, focusing on the widely used DNA origami technique.

Protocol: DNA Origami Design, Assembly, and Purification

Objective: To assemble a custom-shaped 2D DNA origami structure and purify it from excess staple strands.

Part A: Computational Design (using caDNAno software) [34]

-

Geometric Modeling: Build a 2D or 3D model of the target shape by arranging parallel DNA helices.[13]

-

Scaffold Routing: Trace a long scaffold strand back and forth through the helical model. The software automates this to ensure a continuous path.[13]

-

Staple Design: Automatically generate sequences for short staple strands that will bind to the scaffold, creating crossovers between adjacent helices to hold the structure together.[13]

-

Functionalization: Designate specific staple strands for modification by extending their sequences with "handles" for attaching other molecules.[35]

-

Export: Export the final list of staple strand sequences for chemical synthesis.

Part B: Self-Assembly via Thermal Annealing [32][34]

-

Reagent Preparation:

-

Scaffold Strand (e.g., M13mp18): Dilute to a final concentration of ~10 nM.

-

Staple Strands: Mix all synthesized staple strands to create a stock solution. Use a 10-fold molar excess of staples relative to the scaffold (final concentration of each staple ~100 nM).[32]

-

Folding Buffer: Prepare a buffer solution, typically containing Tris-HCl, EDTA, NaCl, and a critical concentration of MgCl₂ (e.g., 10-12 mM).[34]

-

-

Mixing: In a PCR tube, combine the scaffold, the staple strand mixture, and the folding buffer to the desired final volume (e.g., 50 µL).

-

Thermal Annealing: Place the tube in a thermocycler and run the following program:

Part C: Purification via Agarose (B213101) Gel Electrophoresis [32][34]

-

Gel Preparation: Prepare a 1.5-2% agarose gel in 0.5x TBE buffer supplemented with MgCl₂ (concentration should match the folding buffer).[34]

-

Loading: Mix the annealed origami solution with a loading dye and load it into the wells of the gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 90V) for 2-4 hours in an ice bath to prevent overheating, which can denature the structures.[34]

-

Visualization & Extraction: Stain the gel with a DNA stain (e.g., SYBR Safe). The correctly folded origami structure will appear as a sharp, distinct band that runs faster than the unbound scaffold. Excise this band from the gel.

-

Recovery: Recover the purified origami from the agarose slice using a gel extraction kit or by crush-and-soak methods.

Protocol: Characterization by Atomic Force Microscopy (AFM)

Objective: To visualize the shape and confirm the structural integrity of purified 2D DNA origami.

-

Substrate Preparation:

-

Use freshly cleaved mica as the imaging substrate. Cleaving with tape removes the top layer, revealing a pristine, atomically flat surface.[36]

-

Apply a buffer containing divalent cations (e.g., MgCl₂) to the mica surface. This creates a positively charged surface that promotes adhesion of the negatively charged DNA backbone.[36]

-

-

Deposition:

-

Rinsing and Drying:

-

Imaging:

-

Mount the sample in the AFM.

-

Image the surface in tapping mode (or other non-contact modes) to avoid damaging the delicate structures.

-

Analyze the resulting images to confirm the size, shape, and homogeneity of the assembled nanostructures.

-

Conclusion and Future Outlook

Nucleic acid nanotechnology has matured from a conceptual novelty into a powerful and versatile engineering discipline.[38] The ability to program the self-assembly of DNA and RNA into structures of virtually any shape provides an unprecedented platform for applications in drug delivery, diagnostics, and nanorobotics.[4][12][38] The integration of functional elements like aptamers and DNAzymes further expands the capabilities of these systems, paving the way for intelligent, theranostic devices that could revolutionize personalized medicine.[29][31]

Challenges remain, including improving the stability of these structures in physiological environments, scaling up production, and navigating the complexities of in vivo delivery and immune response.[30][39] However, ongoing research into chemical modifications, protective coatings, and more sophisticated designs continues to address these limitations.[39][40] As our ability to design and control matter at the molecular level grows, nucleic acid nanotechnology is poised to become an indispensable tool for researchers, scientists, and drug development professionals.

References

- 1. DNA nanotechnology - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. researchgate.net [researchgate.net]

- 4. DNA Nanotechnology for Cancer Therapy [thno.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural DNA Nanotechnology: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Self-assembled DNA nanomaterials with highly programmed structures and functions - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Self-Assembly of a Programmable DNA Lattice [als.lbl.gov]

- 9. news-medical.net [news-medical.net]

- 10. Dynamic DNA nanotechnology using strand-displacement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dna.caltech.edu [dna.caltech.edu]

- 14. inano.au.dk [inano.au.dk]

- 15. Static DNA Nanostructures For Cancer Theranostics: Recent Progress In Design And Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Dynamic DNA nanotechnology: toward functional nanoscale devices - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]

- 18. Nucleic Acid Aptamers in Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aptamer-conjugated nanomaterials and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aptamers and their Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aptamer-engineered (nano)materials for theranostic applications [thno.org]

- 23. Theranostic DNAzymes [thno.org]

- 24. DNAzymes, Novel Therapeutic Agents in Cancer Therapy: A Review of Concepts to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in DNAzymes for bioimaging, biosensing and cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. RNA-cleaving DNAzymes as a diagnostic and therapeutic agent against antimicrobial resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Advances in DNAzyme Systems for Disease Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structural DNA nanotechnology at the nexus of next-generation bio-applications: challenges and perspectives - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00692A [pubs.rsc.org]

- 29. DNA Nanostructures and DNA-Functionalized Nanoparticles for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Functionalizing DNA nanostructures for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Functional DNA nanostructures for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Protocols | I, Nanobot [inanobotdresden.github.io]

- 33. Self-assembly of DNA nanostructures in different cations - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Designing Rigid DNA Origami Templates for Molecular Visualization Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. youtube.com [youtube.com]

- 37. mdpi.com [mdpi.com]

- 38. dna.caltech.edu [dna.caltech.edu]

- 39. asu.elsevierpure.com [asu.elsevierpure.com]

- 40. Functionalizing DNA Nanostructures for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Helix Vault: A Technical Guide to the Frontiers of DNA Information Storage

For Researchers, Scientists, and Drug Development Professionals

The exponential growth of digital data necessitates a paradigm shift in information storage. Deoxyribonucleic acid (DNA), the molecule of life, presents a compelling alternative to conventional silicon-based storage due to its unparalleled density, remarkable durability, and inherent low energy consumption for long-term archiving.[1][2] This technical guide delves into the core principles and practical limitations of DNA data storage, providing an in-depth analysis of the current state of the art, detailed experimental workflows, and a prospective outlook for researchers and professionals in the field.

The Fundamental Limits of DNA as a Storage Medium

DNA's potential as a storage medium is governed by its fundamental physical and biochemical properties. Understanding these limits is crucial for developing efficient and reliable DNA data storage systems.

Theoretical and Practical Storage Density

The theoretical information density of DNA is staggering. With four nucleotide bases (A, T, C, G), each position in a DNA strand can encode two bits of information (e.g., A=00, C=01, G=10, T=11). This translates to a theoretical maximum storage density of approximately 215 petabytes (215 million gigabytes) per gram of DNA.[3] However, practical limitations imposed by synthesis and sequencing technologies, as well as the need for error correction and addressing, reduce the achievable storage density. Erlich et al. estimated a more realistic Shannon information capacity of approximately 1.83 bits per nucleotide.[4]

Data Durability and Long-Term Stability

One of the most significant advantages of DNA is its exceptional stability. Under optimal conditions, such as being dehydrated and stored in a cool, dark environment, DNA can preserve information for millennia.[3][5] Encapsulation in silica (B1680970) spheres has been shown to further enhance stability, protecting the DNA from environmental degradation.[6] However, under ambient conditions, both aqueous and dried DNA have a half-life on the order of months to a few years, highlighting the importance of proper storage protocols.[7]

Error Rates in Synthesis, Storage, and Sequencing

The process of writing (synthesis) and reading (sequencing) data in DNA is not flawless. Errors, including substitutions, insertions, and deletions, can be introduced at various stages.[8] DNA synthesis has an error rate of approximately 1-2% per nucleotide, while sequencing error rates can range from 0.1-1% depending on the technology used.[9][10] These error rates necessitate the implementation of robust error-correcting codes to ensure data integrity.

Quantitative Data Summary

The following tables summarize key quantitative metrics associated with DNA data storage, providing a comparative overview of different aspects of the technology.

| Metric | Value | Reference |

| Theoretical Storage Density | ~215 Petabytes/gram | [3] |

| Practical Storage Density (Achieved) | 215 Petabytes/gram (DNA Fountain) | [11] |

| Estimated Shannon Information Capacity | ~1.83 bits/nucleotide | [4] |

| Maximum Data Stored in a Single Experiment | >200 Megabytes | [4] |

Table 1: Information Storage Density and Capacity

| Process | Error Rate (per nucleotide) | Reference |

| DNA Synthesis | 1-2% | [9] |

| DNA Sequencing (Illumina) | 0.1-1% | [9][12] |

Table 2: Error Rates in DNA Data Storage Processes

| Storage Condition | Estimated Half-life | Reference |

| Optimal (dehydrated, cool, dark) | Thousands of years | [3][13] |

| Ambient (aqueous or dried) | Months to a few years | [7] |

Table 3: Long-Term Stability of DNA for Data Storage

Experimental Protocols and Workflows

The process of storing and retrieving data in DNA can be broken down into four main stages: encoding, synthesis, storage, and sequencing/decoding.

Encoding: From Bits to Bases

The first step involves converting the binary data into a sequence of nucleotides. This is not a direct one-to-one mapping. To ensure data integrity and avoid biochemical issues during synthesis and sequencing, sophisticated encoding schemes are employed.

Key Considerations for Encoding:

-

Error Correction Codes (ECCs): Redundancy is introduced into the data to allow for the detection and correction of errors that occur during synthesis or sequencing.[12] Fountain codes and Reed-Solomon codes are commonly used.[14][15]

-

Biochemical Constraints: Encoding algorithms must account for biochemical constraints to improve the efficiency and accuracy of DNA synthesis and sequencing. This includes avoiding long stretches of the same nucleotide (homopolymers) and maintaining a balanced GC content (the percentage of Guanine and Cytosine bases).[16]

-

Indexing: To enable random access to specific files within a large pool of DNA molecules, indexing sequences are added to each DNA fragment.[17]

Experimental Workflow: Data Encoding

Synthesis: Writing the DNA Molecules

Once the DNA sequences are designed, they are chemically synthesized. This is currently one of the most significant bottlenecks in terms of cost and speed.[8]

Methodology: Phosphoramidite (B1245037) Chemistry

The most common method for DNA synthesis is phosphoramidite chemistry, which builds the DNA strands one nucleotide at a time on a solid support.

-

Deprotection: The first nucleotide, attached to the solid support, has its 5' protecting group (typically a dimethoxytrityl group) removed.

-

Coupling: The next phosphoramidite building block is added and couples to the 5' hydroxyl group of the first nucleotide.

-

Capping: Any unreacted 5' hydroxyl groups are capped to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Repeat: The cycle is repeated until the desired DNA sequence is synthesized.

-

Cleavage and Deprotection: The completed DNA strand is cleaved from the solid support, and all remaining protecting groups are removed.

Experimental Workflow: DNA Synthesis

Storage: Preserving the Information

Proper storage is critical for the long-term preservation of DNA-encoded data.

Methodology: Desiccation and Cold Storage

-

Purification: The synthesized DNA oligonucleotides are purified to remove any residual chemicals from the synthesis process.

-

Desiccation: The purified DNA is completely dried to remove water, which can contribute to DNA degradation.

-

Encapsulation (Optional): For enhanced protection, the desiccated DNA can be encapsulated in materials like silica.

-

Cold Storage: The DNA is stored in a cold, dark, and dry environment, typically at -20°C or lower, to minimize degradation.[6]

Sequencing and Decoding: Reading the Data

To retrieve the stored information, the DNA is sequenced, and the resulting nucleotide sequences are decoded back into binary data.

Methodology: Next-Generation Sequencing (NGS)

Next-generation sequencing technologies, such as those from Illumina, are commonly used to read the DNA sequences.

-

Library Preparation: The stored DNA is prepared for sequencing. This involves adding specific adapter sequences to the ends of the DNA fragments.

-

Cluster Generation: The DNA fragments are amplified on a flow cell to create clusters of identical DNA molecules.

-

Sequencing by Synthesis: The sequence of each DNA fragment is determined by detecting the incorporation of fluorescently labeled nucleotides as the complementary strand is synthesized.

-

Data Analysis: The sequencing instrument generates raw image data, which is then processed to determine the nucleotide sequence of each fragment.

Decoding Process:

The sequenced reads are then processed through a computational pipeline:

-

Clustering and Consensus: Reads corresponding to the same original DNA fragment are clustered together, and a consensus sequence is generated to reduce sequencing errors.

-

Decoding: The consensus sequences are converted back to binary data using the reverse of the encoding algorithm.

-

Error Correction: The error correction codes are used to identify and correct any errors that remain.

-

File Reassembly: The individual data chunks are reassembled in the correct order using the index information to reconstruct the original file.

Experimental Workflow: Data Retrieval

Challenges and Future Directions

Despite its immense potential, several challenges must be addressed before DNA data storage can become a mainstream technology.

-

Cost and Speed: The cost and speed of DNA synthesis and sequencing are the primary barriers to widespread adoption.[8] While costs have been decreasing, they are still significantly higher than traditional storage methods.

-

Scalability: Developing automated, high-throughput systems for all stages of the DNA data storage workflow is crucial for scalability.[16]

-

Random Access: While indexing allows for the retrieval of specific files, efficiently accessing small amounts of data from a large archive without sequencing the entire pool remains a challenge.[18]

-

Standardization: The development of standardized encoding and decoding algorithms, as well as file formats, will be essential for interoperability and commercialization.

Future research will likely focus on developing novel synthesis and sequencing technologies that are faster, cheaper, and more accurate. Advances in enzymatic DNA synthesis and nanopore sequencing show promise in this regard. Furthermore, the development of more sophisticated error-correction codes and data access mechanisms will be critical for realizing the full potential of DNA as a long-term, high-density storage medium.

Conclusion

DNA data storage represents a transformative approach to archiving the world's ever-expanding digital information. Its unparalleled storage density and long-term stability offer a solution to the limitations of current technologies. While significant challenges remain, particularly in terms of cost and speed, ongoing research and technological advancements are paving the way for a future where the blueprint of life can be used to store the collective knowledge of humanity. This guide provides a foundational understanding of the principles, protocols, and limitations of this exciting field, empowering researchers and professionals to contribute to its advancement.

References

- 1. e-tarjome.com [e-tarjome.com]

- 2. An outlook on the current challenges and opportunities in DNA data storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idtdna.com [idtdna.com]

- 4. DNA storage: research landscape and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Approaches to DNA Data Storage: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fastercapital.com [fastercapital.com]

- 9. Benchmarking Error-Correcting Codes For DNA Data Storage [eureka.patsnap.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. twistbioscience.com [twistbioscience.com]

- 12. A Characterization of the DNA Data Storage Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fundamental limits of DNA storage systems | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Principles of Molecular Self-Assembly

Audience: Researchers, scientists, and drug development professionals.

Introduction to Molecular Self-Assembly

Molecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bound structures.[1][2] This bottom-up approach is fundamental in both biological systems and materials science, driving the formation of complex architectures from simpler components without external guidance.[3][4] In nature, self-assembly is responsible for the formation of cell membranes, the folding of proteins into their functional three-dimensional structures, and the assembly of DNA into a double helix.[4] In the realm of drug development and materials science, harnessing the principles of self-assembly allows for the creation of novel drug delivery systems, functional nanomaterials, and complex molecular topologies.[5][6]

This guide provides an in-depth exploration of the core principles governing molecular self-assembly, including the thermodynamic driving forces, the specific intermolecular interactions involved, and the kinetics of the assembly process. Furthermore, it presents quantitative data for various self-assembling systems, details key experimental protocols for their characterization, and visualizes relevant biological signaling pathways that rely on these fundamental principles.

Core Principles of Molecular Self-Assembly

The Thermodynamic Driving Force

The spontaneity of molecular self-assembly is governed by thermodynamics, with the overarching principle being the minimization of the system's Gibbs free energy (ΔG).[7] A self-assembly process will occur spontaneously if the change in Gibbs free energy is negative (ΔG < 0).[8] The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS

where:

-

ΔH is the change in enthalpy, representing the change in heat content of the system. It is largely influenced by the formation and breaking of intermolecular bonds.[5] The formation of stable, non-covalent bonds is an exothermic process, resulting in a negative ΔH, which favors self-assembly.[5]

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, which is a measure of the disorder or randomness of the system.

While the formation of an ordered, self-assembled structure leads to a decrease in the entropy of the assembling molecules (a negative ΔS, which is unfavorable), the overall entropy of the entire system (including the surrounding solvent) can increase.[9] A significant contributor to a positive overall ΔS in aqueous environments is the hydrophobic effect .[10] Nonpolar molecules or molecular regions in water disrupt the hydrogen-bonding network of water molecules, forcing them into a more ordered, cage-like structure. The self-assembly of these nonpolar regions releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, thus driving the self-assembly process.[10]

The balance between enthalpy and entropy determines whether a self-assembly process is predominantly enthalpy-driven or entropy-driven .[10]

The Role of Non-Covalent Interactions

The interactions that hold self-assembled structures together are primarily non-covalent.[11] These interactions are individually weak (typically 1-5 kcal/mol) compared to covalent bonds, but their collective action over numerous points of contact provides the necessary stability for the final structure.[12] The reversibility of these weak interactions is crucial, allowing for error correction and the attainment of a thermodynamically stable final state.[5] Key non-covalent interactions include:

-

Hydrogen Bonds: These are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.[12] They are highly specific and play a critical role in the structure of proteins and DNA.[4]

-

Van der Waals Forces: These are short-range, non-specific interactions that arise from temporary fluctuations in electron distribution, leading to transient dipoles. They include London dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions.[13]

-

π-π Stacking: This interaction occurs between aromatic rings and is important in the self-assembly of peptides and DNA.[14]

-

Electrostatic Interactions: These include interactions between charged species (ion-ion), a charged and a polar molecule (ion-dipole), and polar molecules (dipole-dipole).[13]

-

Hydrophobic Interactions: As discussed earlier, this is a major driving force for self-assembly in aqueous solutions, arising from the tendency of nonpolar molecules or parts of molecules to minimize their contact with water.[12]

Kinetics of Self-Assembly: Nucleation and Growth

The process of self-assembly often proceeds through a nucleation and growth mechanism.[7]

-

Nucleation: This is the initial and often rate-limiting step where a small number of molecules come together to form a stable "nucleus" or "seed".[15] The formation of this initial aggregate can be thermodynamically unfavorable due to the high surface area-to-volume ratio, creating a free energy barrier that must be overcome.[15]

-

Growth (Elongation): Once a stable nucleus has formed, it serves as a template for the rapid addition of more molecules, leading to the growth of the self-assembled structure.[7] This growth phase is typically much faster than the nucleation step.

The kinetics of self-assembly can be influenced by factors such as temperature, concentration of the building blocks, and the presence of pre-existing seeds.[7] Understanding and controlling the nucleation step is crucial for achieving desired structures and high yields in self-assembly processes.[15]

Quantitative Data in Molecular Self-Assembly

The following tables summarize key quantitative data related to the thermodynamics and intermolecular forces that govern molecular self-assembly.

Strength of Non-Covalent Interactions

| Non-covalent Interaction | Interacting Species | Strength (kcal/mol) |

| Ion-Ion (Charge-Charge) | Ions | Strong |

| Ion-Dipole | Ions and polar molecules | Moderate |

| Dipole-Dipole | Polar molecules | Weak |

| Hydrogen Bond | O–H•••A or N–H•••A (A = N or O) | 1-5 (can be up to 40)[12] |

| π–π Stacking | Aromatic rings | 1-10 |

| Cation-π | Cation and aromatic ring | 5-80 |

| Van der Waals (London Dispersion) | Nonpolar molecules | Very weak |

Table 1: A summary of the relative strengths of common non-covalent interactions. The exact strength can vary depending on the specific molecules and their environment.[12][13]

Thermodynamic Parameters of Micelle Formation

Micelles are self-assembled structures formed by amphiphilic molecules in a solvent. The concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC).

| Surfactant | CMC (mM) | ΔG°micellization (kJ/mol) | ΔH°micellization (kJ/mol) | -TΔS°micellization (kJ/mol) |

| Sodium Dodecyl Sulfate (SDS) | 8.2 | -39.4 | -2.5 | -36.9 |

| Cetyltrimethylammonium Bromide (CTAB) | 0.92 | -49.8 | -12.6 | -37.2 |

| Triton X-100 | 0.24 | -53.6 | - | - |

Table 2: Thermodynamic parameters for the formation of micelles for common surfactants in water at 25°C. The negative Gibbs free energy indicates a spontaneous process.[16][17]

Thermodynamic Parameters of DNA Duplex Formation

The self-assembly of two complementary DNA strands into a double helix is a classic example of molecular recognition and self-assembly.

| DNA Sequence (5' to 3') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) |

| GCGCGCGC | -78.6 | -208.4 | -14.0 | 85.7 |

| ATATATAT | -57.6 | -168.4 | -5.3 | 47.4 |

| GCTAGCTA | -69.4 | -192.2 | -9.8 | 66.8 |

Table 3: Thermodynamic parameters for the formation of various self-complementary DNA duplexes in 1 M NaCl. Tm is the melting temperature at which half of the duplexes are dissociated.[18]

Experimental Protocols for Characterizing Self-Assembled Structures

A variety of experimental techniques are employed to characterize the size, shape, and structure of self-assembled materials. Below are detailed protocols for some of the most common methods.

Atomic Force Microscopy (AFM) for Protein Self-Assembly

AFM is a high-resolution imaging technique that can visualize the topography of a sample at the nanoscale. It is particularly useful for studying the morphology of self-assembled protein structures.[6]

Protocol for AFM Nanoindentation of Protein Shells: [6]

-

Surface Preparation:

-

Cleave a fresh mica surface using adhesive tape to obtain an atomically flat substrate.[19]

-

Deposit a 50 µL drop of the protein solution (e.g., 1 mg/mL in a suitable buffer like PBS) onto the mica.[19]

-

Incubate for 15 minutes to 24 hours to allow the protein assemblies to adsorb to the surface.[19]

-

Gently rinse the surface with fresh buffer to remove any unbound protein.[19]

-

-

AFM Imaging:

-

Operate the AFM in TappingMode™ in a fluid cell to prevent damage to the biological samples.[19]

-

Use a sharp silicon nitride tip to scan the surface and generate a topographical image of the self-assembled protein structures.

-

-

Nanoindentation:

-

Position the AFM tip over an individual protein assembly.

-

Apply a controlled force to the tip to indent the structure.

-

Record the force-distance curve, which provides information about the mechanical properties of the assembly, such as its stiffness and breaking force.[6]

-

-

Data Analysis:

-

Analyze the force-distance curves to calculate the spring constant and Young's modulus of the protein shell.[6]

-

Transmission Electron Microscopy (TEM) for DNA Origami

TEM provides high-resolution images of nanomaterials by transmitting a beam of electrons through an ultrathin sample. Negative staining is often used to enhance the contrast of biological samples like DNA origami.

Protocol for Negative Staining TEM of DNA Origami: [1]